molecular formula C19H23N5O3 B10985590 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide

4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide

Cat. No.: B10985590
M. Wt: 369.4 g/mol
InChI Key: VNYLYQZFCAMNMM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a methoxyphenyl group, and a pyridinylamino moiety, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.

    Attachment of the Pyridinylamino Moiety: The pyridinylamino group is often introduced through a coupling reaction, such as the Buchwald-Hartwig amination, where a pyridine derivative reacts with an amine group on the piperazine ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and potential bioactivity.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The piperazine ring and the pyridinylamino moiety can facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide: Similar structure but with a different position of the pyridine nitrogen.

    4-(4-Methoxyphenyl)-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]piperazine-1-carboxamide: Another positional isomer with the pyridine nitrogen at the 4-position.

    4-(4-Methoxyphenyl)-N-[2-oxo-2-(quinolin-2-ylamino)ethyl]piperazine-1-carboxamide: A similar compound with a quinoline ring instead of a pyridine ring.

Uniqueness

The uniqueness of 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide lies in its specific combination of functional groups and their positions, which can result in distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H23N5O3/c1-27-16-7-5-15(6-8-16)23-10-12-24(13-11-23)19(26)21-14-18(25)22-17-4-2-3-9-20-17/h2-9H,10-14H2,1H3,(H,21,26)(H,20,22,25)

InChI Key

VNYLYQZFCAMNMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CC=CC=N3

Origin of Product

United States

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